molecular formula C9H6F2O B3383665 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene CAS No. 457628-50-1

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

Cat. No.: B3383665
CAS No.: 457628-50-1
M. Wt: 168.14 g/mol
InChI Key: ZOFTWFDLBJRYJI-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₉H₆F₂O. It is characterized by a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a prop-2-yn-1-yloxy group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene can be synthesized through a series of reactions involving couplings, boronates, and fluorinations. The most common method involves the reaction between 3-bromo-1,2-difluorobenzene and propargyl alcohol in the presence of palladium catalysts. The reaction conditions typically include:

    Catalyst: Palladium

    Solvent: Organic solvents such as ethanol or acetone

    Temperature: Room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Reagents such as halogens, nucleophiles, and electrophiles.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a prop-2-yn-1-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3-difluoro-5-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFTWFDLBJRYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared analogously to 2,4-difluoro-2-propynyloxybenzene but using 3,5-difluoro-phenol (14 g, 107 mmol) to give 1,3-difluoro-5-prop-2-ynyloxy-benzene 12 g (67%).
Name
2,4-difluoro-2-propynyloxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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